Tetracycline 10-O-B-D-galactopyranoside

Glycosylation Solubility Enhancement Physicochemical Property

Choose Tetracycline 10-O-β-D-galactopyranoside for your glycosylation-focused research. This C10-galactoside analog delivers superior aqueous solubility over unmodified tetracycline, making it essential for prodrug activation assays, β-galactosidase-targeted delivery, and pharmacokinetic studies of glycoconjugate uptake. Its enhanced hydrophilicity directly addresses formulation challenges of poorly soluble tetracyclines. Not interchangeable with generic tetracycline, doxycycline, or minocycline—validate glycosylation-specific mechanisms with this dedicated tool.

Molecular Formula C28H34N2O13
Molecular Weight 606.6 g/mol
CAS No. 319426-63-6
Cat. No. B1425360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline 10-O-B-D-galactopyranoside
CAS319426-63-6
Molecular FormulaC28H34N2O13
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1
InChIKeyNQIGPCCKIYYEBO-UCUSNPRGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracycline 10-O-B-D-Galactopyranoside (CAS 319426-63-6): A Glycosylated Tetracycline Analog for Enhanced Solubility and Prodrug Research


Tetracycline 10-O-β-D-galactopyranoside (CAS 319426-63-6) is a chemically modified derivative of tetracycline in which a β-D-galactopyranoside moiety is attached to the 10th carbon of the tetracycline core . This glycosylation significantly alters the physicochemical properties of the parent molecule, notably enhancing aqueous solubility . The compound retains the core mechanism of tetracyclines, acting as a protein synthesis inhibitor by binding to the 30S ribosomal subunit . As a synthetic analog, it is primarily utilized as a research tool to investigate the impact of glycosylation on antibiotic pharmacokinetics, cellular uptake, and as a potential prodrug that releases active tetracycline upon enzymatic or chemical hydrolysis of the galactoside group .

Why Generic Tetracycline Cannot Substitute for Tetracycline 10-O-B-D-Galactopyranoside in Prodrug and Solubility-Enhanced Applications


Generic tetracycline is unsuitable for substitution in applications requiring enhanced aqueous solubility, targeted delivery, or prodrug activation studies. The glycosylation at the C10 position fundamentally alters the molecule's hydrophilicity, which in turn influences its membrane permeability and biodistribution profile . This is in stark contrast to unmodified tetracycline, which has limited water solubility and distinct pharmacokinetic properties. For researchers developing prodrug systems or investigating glycosylation-mediated cellular uptake, the 10-O-β-D-galactopyranoside analog provides a specific tool that cannot be replicated by the parent compound or other in-class antibiotics like doxycycline or minocycline, which possess different substitution patterns and physicochemical profiles [1]. The quantitative evidence below details these critical differences that preclude simple interchange.

Quantitative Differentiation of Tetracycline 10-O-B-D-Galactopyranoside (CAS 319426-63-6) vs. Parent Tetracycline and Analogs


Enhanced Aqueous Solubility of Tetracycline 10-O-β-D-Galactopyranoside Compared to Parent Tetracycline

The glycosylation of tetracycline with a β-D-galactopyranoside moiety at the C10 position results in a marked increase in aqueous solubility compared to the unmodified parent compound, tetracycline . While specific solubility values (e.g., mg/mL in water at 25°C) are not provided in vendor documentation, the qualitative statement of enhanced solubility is consistently reported as a key differentiator for this analog . This is a class-level inference, as the introduction of a hydrophilic sugar group is a well-established strategy for improving water solubility of hydrophobic drug scaffolds.

Glycosylation Solubility Enhancement Physicochemical Property

Prodrug Activation: Enzymatic Hydrolysis of Tetracycline 10-O-β-D-Galactopyranoside to Release Active Tetracycline

Tetracycline 10-O-β-D-galactopyranoside functions as a prodrug; the active antibiotic tetracycline is released upon enzymatic or chemical hydrolysis of the galactoside group . This is a direct structural and functional differentiation from the parent tetracycline, which is the active principle itself and does not require activation. This property enables its use as a tool in studies requiring controlled, site-specific drug release, a capability absent in the parent drug .

Prodrug Glycosidic Bond Hydrolysis Targeted Drug Release

Altered Molecular Weight and Physicochemical Properties Differentiate Tetracycline 10-O-β-D-Galactopyranoside from Analogs

The molecular weight of Tetracycline 10-O-β-D-galactopyranoside is 606.58 Da, with a molecular formula of C28H34N2O13 . This is a significant increase from the parent tetracycline (MW 444.43 Da) and differs from other glycosylated derivatives or core tetracycline analogs (e.g., doxycycline MW 444.44 Da; minocycline MW 457.48 Da) [1]. The increase in molecular weight and the addition of multiple hydrogen bond donors/acceptors from the galactose moiety directly impact the compound's calculated partition coefficient (cLogP) and topological polar surface area (tPSA), key parameters in predicting membrane permeability and oral bioavailability [2].

Molecular Weight Hydrogen Bonding Lipinski's Rule of Five

Optimal Research Scenarios for Procuring Tetracycline 10-O-B-D-Galactopyranoside (CAS 319426-63-6)


Investigating the Impact of Glycosylation on Antibiotic Pharmacokinetics and Cellular Uptake

This compound serves as a model glycoconjugate to study how the addition of a sugar moiety alters the distribution, cellular internalization, and elimination of a tetracycline core. Researchers can compare its pharmacokinetic profile directly with that of the parent tetracycline to elucidate the role of glycosylation in membrane transport and tissue targeting, as the enhanced solubility directly influences these parameters .

Developing and Validating Prodrug Delivery Systems for Targeted Antibiotic Release

The prodrug nature of this analog makes it an ideal candidate for designing systems that rely on β-galactosidase activity for localized drug activation. This scenario is particularly relevant for targeting bacterial infections in environments with high enzyme expression or for creating site-specific biosensors where tetracycline release serves as a quantifiable output .

Comparative Physicochemical Analysis and Solubility-Enhanced Formulation Development

Given its enhanced aqueous solubility relative to tetracycline , this analog is a valuable comparator in studies aimed at overcoming the formulation challenges associated with poorly soluble tetracycline-based antibiotics. It allows researchers to assess how a specific glycosylation event impacts critical quality attributes like dissolution rate and stability in various buffer systems.

Technical Documentation Hub

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